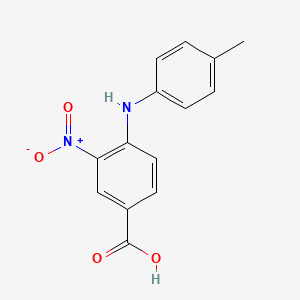

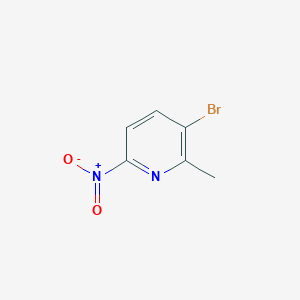

![molecular formula C13H11N3O B2551466 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine CAS No. 2034156-85-7](/img/structure/B2551466.png)

5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine is a derivative of oxazolopyridine, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The oxazolopyridine derivatives are known for their anti-inflammatory and analgesic properties without causing gastrointestinal irritation, which is a common side effect of many anti-inflammatory drugs .

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives has been achieved through different methods. One approach involves the reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave irradiation, which is a convenient operation due to the easy availability of starting materials . Another method includes intramolecular cyclization to obtain 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which can then be used to synthesize aminomethyl oxazolopyridine derivatives through nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods. For instance, Schiff base derivatives of 4-acylpyrazolone have been analyzed using NMR spectroscopy, revealing that they remain in the amine-one tautomeric form in both solution and solid states . The crystal structure of a similar compound, 5-methyl-2-phenyl-4-{1-[(pyridin-2-ylmethyl)-amino]-ethylidene}-2,4-dihydro-pyrazol-3-one, supports the stabilization of this tautomer through strong hydrogen bonding .

Chemical Reactions Analysis

Oxazolopyridine derivatives can undergo various chemical reactions. For example, 5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione reacts with amines to form corresponding thioureas . Additionally, the ring-opening reactions of related compounds, such as tetrahydro-4-oxoisoxazolopyridinium salts, have been explored, leading to the formation of different products depending on the conditions and reagents used .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopyridine derivatives are influenced by their molecular structure. The presence of substituents on the phenyl ring can significantly affect the compound's anti-inflammatory and analgesic activities . The synthesis methods and the resulting molecular structures, including tautomeric forms and crystal packing, can also impact the compound's stability and reactivity .

科学的研究の応用

Synthesis and Derivative Formation

5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine serves as a precursor in synthetic chemistry, particularly in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. This synthesis involves intramolecular cyclization and nucleophilic substitution with various amines, highlighting its utility in creating previously unknown derivatives for further chemical and pharmacological studies (Palamarchuk et al., 2019).

Novel Compound Synthesis

The compound is instrumental in the development of new classes of heterocyclic compounds, such as 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These syntheses involve cyanoacetylation reactions followed by cyclization, showcasing the compound's role in generating novel structures with potential biological activities (Ibrahim et al., 2011).

Antitumor and Antimicrobial Activity

Derivatives of 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine have been explored for their antitumor and antimicrobial properties. Enaminones derived from the compound have shown promising results as antitumor agents against human breast and liver carcinoma cell lines, as well as antimicrobial activity, indicating its potential as a starting point for the development of therapeutic agents (Riyadh, 2011).

G-Quadruplex DNA Stabilization

Pyridyl polyoxazoles derived from 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine have been identified as selective G-quadruplex stabilizers with cytotoxic activity against tumor cell lines. These compounds' ability to stabilize G-quadruplex DNA highlights their potential in cancer therapeutics, offering a novel mechanism for anticancer activity (Blankson et al., 2013).

Tubulin Inhibition and Anticancer Activity

Triazolopyrimidines, including derivatives of 5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine, exhibit a unique mechanism of tubulin inhibition, promoting tubulin polymerization without binding competitively with paclitaxel. This unique action mode, along with their ability to overcome multidrug resistance, positions these compounds as promising candidates for anticancer drug development (Zhang et al., 2007).

特性

IUPAC Name |

5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-8-10(14)7-11-13(15-8)17-12(16-11)9-5-3-2-4-6-9/h2-7H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLINFVKGSRNLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1N)N=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromo-2-fluorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2551384.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2551391.png)

![[1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2551394.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551397.png)

![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)